![molecular formula C14H10ClF3N2S B5792817 N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5792817.png)
N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as CTU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
Researchers could further explore the mechanism of action of N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea to better understand its effects on cells and biological processes.
3.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. High Yield Synthesis: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized in high yields using a reliable and efficient method, making it readily available for use in lab experiments.
2. Wide Range of Applications: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have a wide range of applications in scientific research, including cancer research, neurological research, and antimicrobial research.
3. Potent Activity: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have potent activity against cancer cells and microbes, making it a valuable tool for studying these biological processes.
Limitations:
1. Limited Solubility: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Lack of Specificity: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have some nonspecific effects on cells, which can make it challenging to study specific biological processes.
3. Potential Toxicity: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have some toxicity in animal models, which can limit its use in certain lab experiments.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, including but not limited to:
1. Development of Novel N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea Derivatives: Researchers could explore the development of novel N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives with improved solubility, specificity, and potency.
2. Elucidation of
In Vivo
Studies: Researchers could conduct in vivo studies to further explore the potential therapeutic applications of N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in animal models of disease.
4. Combination Therapy: Researchers could explore the use of N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a valuable tool for scientific research with a wide range of applications in cancer research, neurological research, and antimicrobial research. Its potent activity, high yield synthesis, and various biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. While there are some limitations to its use in lab experiments, there are several future directions for research that could enhance our understanding of N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea and its potential applications in disease therapy.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of 3-chloroaniline and 3-trifluoromethylphenyl isothiocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of pure N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, making it a reliable and efficient way to synthesize this compound.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in various scientific research applications, including but not limited to:
1. Cancer Research: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
2. Neurological Research: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to protect neurons from oxidative stress and inflammation, suggesting that it could be a promising therapeutic agent for these diseases.
3. Antimicrobial Research: N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has been shown to disrupt bacterial cell membranes and inhibit the growth of biofilms, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2S/c15-10-4-2-6-12(8-10)20-13(21)19-11-5-1-3-9(7-11)14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZBKNSZJQBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



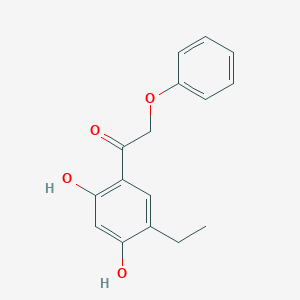
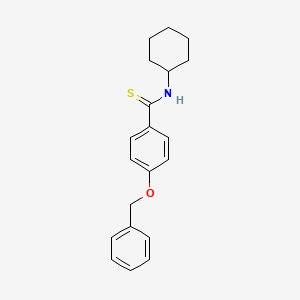
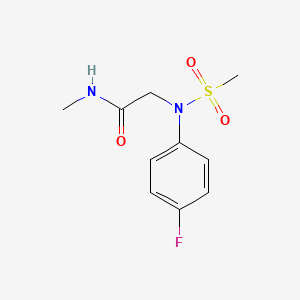
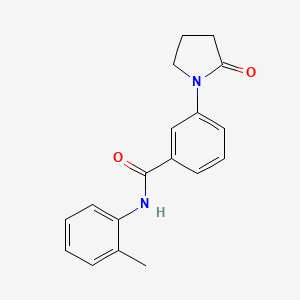
![2-(4-chlorophenoxy)-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5792784.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5792792.png)
![5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5792800.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5792810.png)
![1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B5792818.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5792822.png)
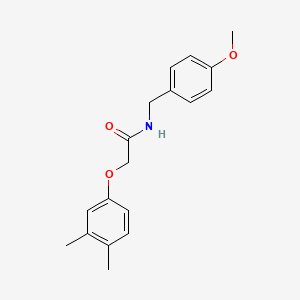
![isobutyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5792841.png)